2,6-Dimethyltetradeca-2,6-dien-9-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyltetradeca-2,6-dien-9-yne is an organic compound with the molecular formula C16H26. It is characterized by the presence of both double and triple bonds within its carbon chain, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyltetradeca-2,6-dien-9-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of 2,6-dimethylhept-2-en-4-yne with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyltetradeca-2,6-dien-9-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the double and triple bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is commonly employed.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are typical.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,6-Dimethyltetradeca-2,6-dien-9-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyltetradeca-2,6-dien-9-yne involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling pathways. The presence of both double and triple bonds enables it to form reactive intermediates, which can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylocta-2,6-dien-4-yne
- 3,6-Dimethylocta-2,6-dien-4-yne
- 2,6-Dimethyldeca-2,6-dien-9-yne
Uniqueness
2,6-Dimethyltetradeca-2,6-dien-9-yne stands out due to its longer carbon chain and the presence of both double and triple bonds, which confer unique reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
62947-46-0 |
---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
2,6-dimethyltetradeca-2,6-dien-9-yne |
InChI |
InChI=1S/C16H26/c1-5-6-7-8-9-10-13-16(4)14-11-12-15(2)3/h12-13H,5-7,10-11,14H2,1-4H3 |
InChI Key |
JFIFAZRGNVEHSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.